{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid
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Overview
Description
{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid is an organoboron compound with the chemical formula C10H15BO4S. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
- The primary target of this compound is the palladium (Pd) metal catalyst in Suzuki–Miyaura (SM) cross-coupling reactions .
- In SM coupling, the compound undergoes transmetalation with Pd, where it donates its boron group to form a new Pd–C bond. This process allows the coupling of chemically differentiated fragments .
- Transmetalation : The compound’s nucleophilic boron group transfers to Pd, allowing the coupling of different fragments .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid typically involves the reaction of 2-[(2-Methylpropane)sulfonyl]phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly industrial production .
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and DMF. Reaction conditions often involve heating to reflux and maintaining an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: This compound can be used to modify biomolecules, such as carbohydrates, through boronate ester formation.
Industry: It is used in the production of polymers and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the sulfonyl group.
4-Methylphenylboronic acid: Similar structure but with a methyl group instead of the sulfonyl group.
2-Methylphenylboronic acid: Similar structure but with a methyl group instead of the sulfonyl group.
Uniqueness
The presence of the sulfonyl group in {2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid enhances its reactivity and specificity in certain chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
[2-(2-methylpropylsulfonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-6-4-3-5-9(10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIDCWYZAFPDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)CC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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